molecular formula C11H11FN4 B2362173 N4-(4-fluorophenyl)-6-methylpyrimidine-2,4-diamine CAS No. 843608-15-1

N4-(4-fluorophenyl)-6-methylpyrimidine-2,4-diamine

Cat. No.: B2362173
CAS No.: 843608-15-1
M. Wt: 218.235
InChI Key: HKTGXWUYYLHKOA-UHFFFAOYSA-N
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Description

N4-(4-fluorophenyl)-6-methylpyrimidine-2,4-diamine is a chemical compound offered for research purposes. It is part of the pyrimidine-diamine class of heterocyclic compounds, which are subjects of significant interest in medicinal chemistry and oncology research. Pyrimidine derivatives are frequently investigated for their potential to interact with key enzymatic targets. Specifically, structurally related compounds have been identified as inhibitors of MTH1 (MutT Homolog 1), a nucleotide pool sanitizing enzyme . Cancer cells often exhibit elevated levels of reactive oxygen species (ROS), leading to oxidized dNTPs that can be incorporated into DNA, triggering cell death . MTH1 helps cancer cells survive this oxidative stress by hydrolyzing these damaged nucleotides . Therefore, inhibiting MTH1 is a promising strategy for targeting cancer cells, and pyrimidine-2,4-diamine scaffolds have been explored as potential small-molecule inhibitors in this field . Researchers may also utilize related pyrimidine-diamine compounds as key intermediates or building blocks in organic synthesis to develop novel chemical entities for biological evaluation . This product is strictly for research and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-N-(4-fluorophenyl)-6-methylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4/c1-7-6-10(16-11(13)14-7)15-9-4-2-8(12)3-5-9/h2-6H,1H3,(H3,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTGXWUYYLHKOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reactions for Pyrimidine Core Formation

The pyrimidine ring serves as the foundational structure for this compound. A widely employed method involves the condensation of β-diketones with guanidine derivatives under acidic conditions. For instance, reacting acetylacetone (2,4-pentanedione) with guanidine hydrochloride in the presence of hydrochloric acid yields 6-methylpyrimidine-2,4-diamine as an intermediate. The reaction proceeds via nucleophilic attack of the guanidine’s amino group on the diketone’s carbonyl carbons, followed by cyclization and dehydration.

Key Variables:

  • Solvent System: Ethanol/water mixtures (3:1 v/v) enhance solubility while facilitating proton transfer.
  • Temperature: Reactions conducted at 80–90°C achieve 75–85% yields within 4–6 hours.
  • Acid Catalyst: Concentrated HCl (12 M) outperforms sulfuric acid in minimizing side-product formation.
Reaction Component Optimal Quantity Role
Acetylacetone 1.2 equiv Carbonyl donor
Guanidine HCl 1.0 equiv Nitrogen source
HCl (12 M) 10 mol% Catalyst
Ethanol/Water 50 mL/mmol Solvent

Post-condensation, the intermediate is functionalized at the 4-position via nucleophilic aromatic substitution (NAS) with 4-fluoroaniline. This step requires careful control of electrophilicity, achieved by introducing a nitro group at the 5-position to activate the ring.

Catalytic Amination Strategies

Alternative routes employ transition metal-catalyzed coupling reactions to install the 4-fluorophenyl group. The Buchwald-Hartwig amination, utilizing palladium catalysts, enables direct C–N bond formation between chloropyrimidines and 4-fluoroaniline. A optimized protocol uses:

  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Ligand: XPhos (10 mol%)
  • Base: Cs₂CO₃ (2.0 equiv)
  • Solvent: Toluene, 100°C, 24h.

This method circumvents the need for nitro-group activation, offering a streamlined pathway. Comparative studies reveal:

Method Steps Overall Yield (%)
NAS + Reduction 3 62
Buchwald-Hartwig 2 73

Solid-Phase Synthesis for High-Throughput Production

Solid-phase approaches immobilize the pyrimidine core on Wang resin, enabling iterative functionalization. The resin-bound intermediate reacts with 4-fluoroaniline in the presence of HATU as a coupling agent, followed by cleavage with trifluoroacetic acid (TFA). This method achieves 85–90% purity without chromatography.

Advantages:

  • Scalability: Batch sizes up to 1 kg demonstrated.
  • Purification Simplification: Resin filtration removes excess reagents.

Industrial-Scale Process Design

Large-scale production prioritizes cost efficiency and safety. Continuous flow reactors are employed for nitration and amination steps, reducing reaction times by 40% compared to batch processes. Key parameters include:

Parameter Value
Flow Rate 10 mL/min
Temperature 100°C
Residence Time 30 min

Environmental considerations drive solvent recovery systems, with >95% of DMAc recycled via distillation.

Analytical Characterization and Quality Control

Final product validation employs:

  • HPLC: C18 column, 0.1% TFA in water/acetonitrile gradient, retention time = 8.2 min.
  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrimidine H), 7.45 (d, J = 8.5 Hz, 2H, Ar–H), 6.95 (d, J = 8.5 Hz, 2H, Ar–H).
  • XRD: Monoclinic crystal system (P2₁/c), confirming intramolecular N–H···N hydrogen bonds.

Chemical Reactions Analysis

Types of Reactions

N4-(4-fluorophenyl)-6-methylpyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N4-(4-fluorophenyl)-6-methyl-2,4-pyrimidinedione.

    Reduction: Formation of N4-(4-fluorophenyl)-6-methyl-2,4-pyrimidineamine.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

N4-(4-fluorophenyl)-6-methylpyrimidine-2,4-diamine is characterized by a pyrimidine ring with a fluorophenyl substituent and a methyl group at the 6-position. Its structure can be represented as follows:

C11H11FN5\text{C}_{11}\text{H}_{11}\text{F}\text{N}_{5}

This compound contains four nitrogen atoms and one fluorine atom, classifying it as an aromatic amine. The presence of the fluorophenyl group significantly influences its biological activity.

Chemistry

  • Building Block for Synthesis : this compound serves as a precursor for synthesizing more complex pyrimidine derivatives. It is utilized in various chemical reactions including oxidation, reduction, and substitution to create new compounds with enhanced properties.

Biology

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. For example, it showed selective antibacterial effects against Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 16 µg/mL .
  • Antitumor Activity : Research indicates significant antitumor effects against various cancer cell lines. One study reported an IC50 value of 53.02 µM in gastric adenocarcinoma models .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes critical in inflammatory processes and cancer pathways, particularly dihydrofolate reductase (DHFR), which is essential for DNA synthesis.

Medicine

  • Potential Therapeutic Uses : Due to its biological activities, this compound is being investigated for potential use in treating cancer and other diseases. Its mechanism of action often involves binding to specific molecular targets, inhibiting their activity and leading to various biological effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antitumor Efficacy : A study demonstrated that this compound effectively inhibited cell proliferation in gastric adenocarcinoma models with an IC50 value of 53.02 µM .
  • Antimicrobial Activity : In vitro tests revealed that the compound exhibited selective antibacterial properties against Enterococcus faecalis, indicating potential applications in treating infections .
  • Mechanistic Insights : Docking studies indicated strong binding affinity to DHFR, suggesting a potential mechanism for its antitumor effects through inhibition of folate metabolism .

Mechanism of Action

The mechanism of action of N4-(4-fluorophenyl)-6-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting antiproliferative properties.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological activity of 2,4-diaminopyrimidines is highly sensitive to substituent variations. Below is a comparison of key analogs:

Compound Name Substituent at N4 Substituent at C6 Key Modifications Notable Properties
N4-(4-Fluorophenyl)-6-methylpyrimidine-2,4-diamine 4-Fluorophenyl Methyl Fluorine at para position of phenyl Potential lysosome inhibition; discontinued commercial availability
5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine 4-Chlorophenyl Methyl Chlorine instead of fluorine Higher molecular weight (234.68 g/mol); used in anticancer research
N4-(4-Chloro-2-fluorophenyl)-6-(1-naphthylmethyl)-pyrrolo[2,3-d]pyrimidine-2,4-diamine 4-Chloro-2-fluorophenyl 1-Naphthylmethyl Bulky naphthyl group; additional fluorine Enhanced kinase inhibition (IC50: ~21000 nM for ANO1)
N4-(4-(4-Chlorophenoxy)phenyl)-6-methylpyrimidine-2,4-diamine (Ba5) 4-(4-Chlorophenoxy)phenyl Methyl Phenoxy linker Anticandidate for ANO1 blockade; IC50 not reported
5-[(3R)-3-(5-Methoxy-4'-methylbiphenyl-3-yl)but-1-yn-1-yl]-6-methylpyrimidine-2,4-diamine Biphenyl-alkyne Methyl Extended hydrophobic chain Investigational compound for enzyme targeting

Key Observations :

  • Fluorine vs. Chlorine: Fluorine’s electronegativity and smaller atomic radius may enhance binding affinity compared to chlorine, as seen in IC50 differences for ANO1 inhibitors (e.g., 21,000 nM for 4-fluorophenyl vs. 180,000 nM for 4-chloro-3-trifluoromethylphenyl analogs) .

Biological Activity

N4-(4-fluorophenyl)-6-methylpyrimidine-2,4-diamine is a pyrimidine derivative that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a fluorophenyl substituent and a methyl group at the 6-position of the pyrimidine ring, contributing to its unique pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H10FN5\text{C}_{10}\text{H}_{10}\text{F}\text{N}_{5}

This structure includes four nitrogen atoms and one fluorine atom, classifying it as an aromatic amine. The presence of the fluorophenyl group significantly influences its biological activity, particularly in interactions with various biological targets.

Biological Activities

This compound exhibits several notable biological activities:

  • Antitumor Activity : Research indicates that this compound demonstrates significant antitumor effects against various cancer cell lines. Its mechanism of action often involves the inhibition of specific enzymes associated with tumor growth and proliferation.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes critical in inflammatory processes and cancer pathways. For instance, it may act as an inhibitor of dihydrofolate reductase (DHFR), which is essential for DNA synthesis and repair.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, indicating potential applications in treating infections .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound can modulate enzyme activities by binding to active sites or allosteric sites, thereby influencing various cellular pathways.

Interaction Studies

Quantitative structure-activity relationship (QSAR) studies have shown that modifications to the fluorophenyl group can significantly impact binding interactions and overall biological activity. This highlights the importance of structural features in determining the efficacy of the compound against different biological targets.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals distinct differences in biological activity:

Compound NameStructure FeaturesUnique Properties
N4-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamineContains a chlorophenyl groupExhibits different biological activities compared to fluorinated analogs
N2,N4-diphenylpyrimidine-2,4-diamineContains two phenyl groupsPotentially enhanced lipophilicity affecting distribution in biological systems
6-Methyl-N4-(p-tolyl)pyrimidine-2,4-diamineContains a toluidine groupMay exhibit different enzyme inhibition profiles due to structural differences

The differences in biological activity among these compounds are influenced by their respective substituents and structural configurations.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antitumor Efficacy : A study demonstrated that this compound effectively inhibited cell proliferation in gastric adenocarcinoma models, showing an IC50 value of 53.02 µM .
  • Antimicrobial Activity : In vitro tests revealed that this compound exhibited selective antibacterial properties against Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 16 µg/mL .
  • Mechanistic Insights : Docking studies indicated strong binding affinity to DHFR, suggesting a potential mechanism for its antitumor effects through inhibition of folate metabolism.

Q & A

Q. What are the key synthetic pathways for N4-(4-fluorophenyl)-6-methylpyrimidine-2,4-diamine, and how are intermediates purified?

Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalized pyrimidine precursors. For example:

Condensation : React 2,4-dichloropyrimidine with 4-fluoroaniline under basic conditions (e.g., NaHCO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C to introduce the 4-fluorophenyl group.

Amination : Substitute the remaining chlorine atom at position 2 with methylamine or methylamine derivatives under reflux in isopropanol with catalytic HCl.

Purification : Use column chromatography (silica gel, eluent: CHCl₃/MeOH 10:1) to isolate intermediates. Final purity (>95%) is confirmed via HPLC and melting point analysis.
Key Reference : Similar protocols for pyrimidine derivatives are described in multi-step syntheses involving reflux conditions and chromatographic purification .

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural elucidation employs:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for NH₂ groups (~δ 5.5–6.5 ppm, broad), aromatic protons (δ 6.8–7.8 ppm), and methyl groups (δ 2.3–2.5 ppm).
    • ¹³C NMR : Pyrimidine carbons (δ 150–160 ppm), aromatic carbons (δ 115–135 ppm), and methyl carbons (δ 20–25 ppm).
  • X-ray Crystallography : Reveals dihedral angles between the pyrimidine ring and substituents (e.g., ~12° for phenyl groups) and intramolecular hydrogen bonds (N–H⋯N) stabilizing the structure .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer: Initial screening assays include:

  • Antimicrobial Activity : Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) with zone-of-inhibition measurements.
  • Enzyme Inhibition : IC₅₀ determination against dihydrofolate reductase (DHFR) using spectrophotometric NADPH oxidation assays.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to evaluate growth inhibition.
    Note : Activity varies with substituent positioning; fluorophenyl groups enhance target affinity due to electron-withdrawing effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

Methodological Answer: Optimization strategies include:

  • Temperature Control : Lowering reaction temperatures during amination steps to reduce side products (e.g., <70°C in iPrOH).
  • Catalyst Screening : Testing Pd/C or CuI for coupling reactions to enhance regioselectivity.
  • Solvent Systems : Switching to THF/water biphasic systems for better solubility of intermediates.
    Data Contradiction : Some studies report higher yields with microwave-assisted synthesis (e.g., 65% vs. 43% conventional), but reproducibility requires rigorous parameter control (power, time) .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer: Address discrepancies via:

  • Assay Standardization : Use uniform protocols (e.g., fixed cell densities in cytotoxicity assays).
  • Structural Confirmation : Verify compound purity (>99%) via LC-MS to rule out impurities affecting results.
  • Target Profiling : Compare binding affinities across orthologs (e.g., human vs. bacterial DHFR) to identify species-specific effects.
    Example : Fluorophenyl-substituted pyrimidines may show divergent activities due to metabolic stability differences in varying pH environments .

Q. What enzymatic targets and binding mechanisms are associated with this compound?

Methodological Answer: Mechanistic studies involve:

  • Docking Simulations : AutoDock/Vina to predict interactions with DHFR’s active site (e.g., hydrogen bonds with Asp27 and Leu28).
  • Kinetic Analysis : Lineweaver-Burk plots to determine inhibition modality (competitive vs. non-competitive).
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH) to assess entropy-driven vs. enthalpy-driven interactions.
    Key Finding : The 4-fluorophenyl group enhances hydrophobic interactions with DHFR’s pterin pocket, improving Ki values by ~2-fold compared to non-fluorinated analogs .

Q. How does the compound’s stability vary under physiological conditions, and what degradation products form?

Methodological Answer: Stability assessment includes:

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h, monitor degradation via HPLC.
  • Oxidative Stress : Expose to H₂O₂ (3%) and analyze by LC-MS for hydroxylated byproducts.
  • Metabolic Stability : Use liver microsome assays (e.g., human S9 fraction) to identify CYP450-mediated metabolites.
    Result : The compound shows moderate stability at pH 7.4 (t₁/₂ = 6h) but degrades rapidly under acidic conditions (pH 2, t₁/₂ = 1h) via hydrolysis of the pyrimidine ring .

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